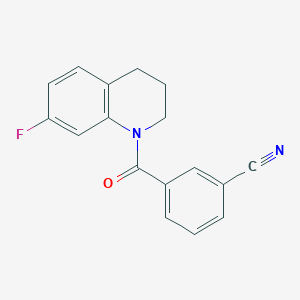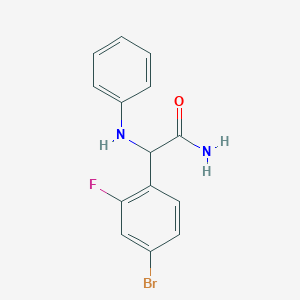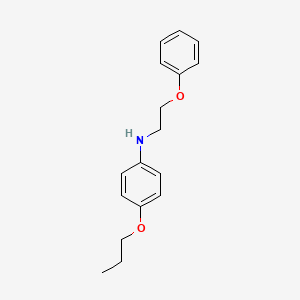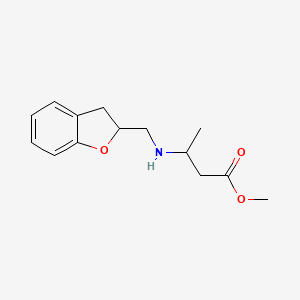![molecular formula C19H29N3O2 B7559175 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a promising agent for the treatment of various types of cancer. This compound has shown significant potential in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide works by binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets. This, in turn, inhibits the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been shown to be highly selective for BTK, and does not inhibit other kinases that are involved in normal cellular processes.
Biochemical and Physiological Effects
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been shown to have significant biochemical and physiological effects on cancer cells. In preclinical studies, 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide for lab experiments is its high selectivity for BTK. This makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. Additionally, 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One limitation of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide for lab experiments is its relatively short half-life. This can make it difficult to achieve sustained inhibition of BTK in vivo. Additionally, 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several potential future directions for the development of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide as a cancer therapy. One potential direction is the combination of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies. Another potential direction is the development of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by dysregulated B-cell receptor signaling.
In conclusion, 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide is a promising small molecule inhibitor that has shown significant potential for the treatment of various types of cancer. Its high selectivity for BTK and minimal toxicity in normal cells make it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide, as well as its potential as a cancer therapy and treatment for autoimmune diseases.
Métodos De Síntesis
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of tert-butyl 4-aminobenzoate, which is reacted with 1-bromo-2-chloroethane to form tert-butyl 4-(2-chloroethyl)aminobenzoate. This intermediate product is then reacted with 1-azepan-1-amine to form the final product, 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide.
Aplicaciones Científicas De Investigación
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. 4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells, and inhibition of BTK can lead to cell death.
Propiedades
IUPAC Name |
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)21-18(24)15-8-10-16(11-9-15)20-14-17(23)22-12-6-4-5-7-13-22/h8-11,20H,4-7,12-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOAAEZJKXDCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)



![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)